3-Ethoxy-2,6-difluorobenzenesulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Ethoxy-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include sulfuryl chloride and difluorophenyllithium. The reaction conditions are carefully controlled to achieve the desired outcomes.
Scientific Research Applications
3-Ethoxy-2,6-difluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the modification of biomolecules and the study of biological pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are crucial in various biochemical and chemical processes.
Comparison with Similar Compounds
3-Ethoxy-2,6-difluorobenzenesulfonyl chloride can be compared with other similar compounds such as:
2,6-Difluorobenzenesulfonyl chloride: This compound has similar chemical properties but lacks the ethoxy group, which can influence its reactivity and applications.
Other Sulfonyl Chlorides: Compounds like 4-methylbenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride share similar functional groups but differ in their substituents, affecting their chemical behavior and uses.
Properties
IUPAC Name |
3-ethoxy-2,6-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-6-4-3-5(10)8(7(6)11)15(9,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVSAZLWKMRDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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